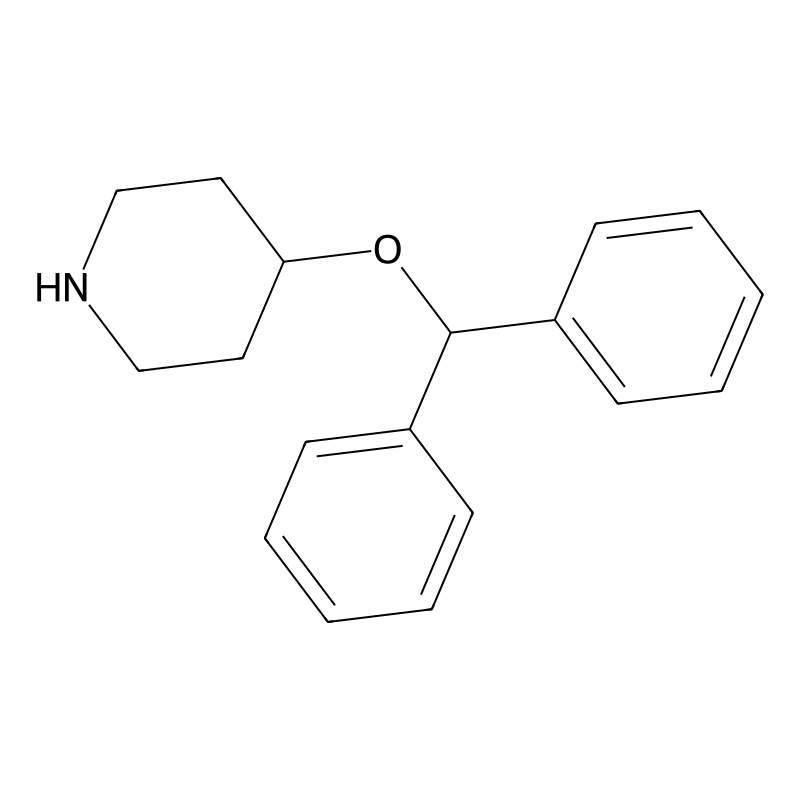4-(Diphenylmethoxy)piperidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Anticancer Applications
Field: Biotechnology and Pharmacology
Summary: Piperidine derivatives, including “4-(Diphenylmethoxy)piperidine”, have been observed to have anticancer potential.
Methods: The specific methods of application or experimental procedures vary depending on the type of cancer and the specific piperidine derivative used.
Results: The results showed that these compounds can regulate several crucial signaling pathways essential for the establishment of cancers.
Pharmaceutical Applications
Field: Organic Chemistry and Pharmacology
Summary: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry.
Methods: The synthesis of piperidine-containing compounds has long been widespread.
Rubber Accelerator Production
Field: Industrial Chemistry
Methods: The specific methods of application or experimental procedures would depend on the specific process of rubber vulcanization being used.
Antihypertensive Applications
Field: Pharmacology
Summary: Piperidine derivatives are reported to have antihypertensive properties.
Methods: The specific methods of application or experimental procedures would depend on the specific drug formulation and the patient’s condition.
Antiulcer Applications
Field: Gastroenterology
Summary: Piperidine derivatives have been reported to have antiulcer properties.
Antimicrobial Applications
Antiviral Applications
Antimalarial Applications
Field: Parasitology
Summary: Piperidine derivatives have been reported to have antimalarial properties.
Analgesic Applications
Summary: Piperidine derivatives have been reported to have analgesic properties.
Results: The use of piperidine derivatives as analgesic agents can help control and alleviate pain.
Anti-Inflammatory Applications
Field: Immunology
Summary: Piperidine derivatives have been reported to have anti-inflammatory properties.
Anti-Alzheimer Applications
Field: Neurology
Summary: Piperidine derivatives have been reported to have anti-Alzheimer properties.
Antipsychotic Applications
4-(Diphenylmethoxy)piperidine is an organic compound with the molecular formula CHNO and a molecular weight of 267.37 g/mol. This compound features a piperidine ring substituted with a diphenylmethoxy group, which contributes to its unique chemical and biological properties. It is primarily known for its role as an intermediate in the synthesis of Ebastine, an antihistamine used to treat allergic conditions .
- Wearing gloves and eye protection
- Working in a well-ventilated fume hood
- Avoiding contact with skin and eyes
- Following proper disposal procedures
- Oxidation: This process can convert the piperidine ring into piperidone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction: The compound can be reduced to form secondary amines with reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: The methoxy group can undergo nucleophilic substitution to yield various substituted piperidine derivatives, utilizing reagents like thionyl chloride or alkyl halides.
Major Products Formed- From Oxidation: Piperidone derivatives.
- From Reduction: Secondary amines.
- From Substitution: Various substituted piperidine derivatives.
4-(Diphenylmethoxy)piperidine acts primarily as an antihistamine, targeting the H1 histamine receptor. Its mechanism involves competing with histamine for binding sites on these receptors, leading to a reduction in allergic symptoms by inhibiting histamine-induced signaling pathways. Additionally, it has been shown to interact with calcium channels, specifically the CaV1.1 channel, which may contribute to its vascular effects .
Mechanism of Action
The compound's action reduces inflammation and allergic responses by inhibiting the physiological effects of histamine. It also appears to have implications in calcium-mediated vascular contractions, suggesting potential therapeutic applications in cardiovascular conditions .
The synthesis of 4-(Diphenylmethoxy)piperidine typically involves:
- Formation of Diphenylmethanol: This is achieved through the reduction of benzophenone.
- Reaction with Piperidine: Diphenylmethanol is reacted with piperidine in the presence of an acid catalyst, often under elevated temperatures and specific solvent conditions (e.g., dimethylformamide or tetrahydrofuran) to facilitate cyclization and formation of the final product.
In industrial settings, continuous flow reactors may be employed for consistent quality and yield, alongside purification techniques such as recrystallization or chromatography.
4-(Diphenylmethoxy)piperidine is primarily utilized as an intermediate in the synthesis of Ebastine API (active pharmaceutical ingredient), which is important in treating allergic reactions. Its applications extend into medicinal chemistry and pharmacology due to its unique structural properties that allow for further modifications and derivations into other therapeutic agents .
Research indicates that 4-(Diphenylmethoxy)piperidine interacts with various biological systems. Its inhibition of calcium-mediated vascular contractions suggests potential applications in treating cardiovascular issues. Additionally, studies on its effects on histamine signaling pathways highlight its relevance in allergy treatments .
Several compounds share structural similarities with 4-(Diphenylmethoxy)piperidine. Here are a few notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 4-(Benzhydryloxy)piperidine | CHNO | Similar structure; used as an antihistamine |
| Diphenylpyraline | CHNO | Known for antihistaminic properties |
| 4-(Diphenylmethoxy)-1-methylpiperidine | CHNO | Methylated derivative; exhibits similar biological activity |
Uniqueness
What sets 4-(Diphenylmethoxy)piperidine apart from these compounds is its specific interaction profile with histamine receptors and calcium channels, making it particularly effective in reducing allergic symptoms while also influencing vascular function. Its role as a precursor in synthesizing Ebastine further highlights its significance in pharmaceutical applications .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]
Pictograms

Irritant








